Pharmaceutical QC labs face risk of regulatory rejection when using generic nitrosamine surrogates like NDMA for biotin impurity testing. Nitrosobiotin (CAS 56859-26-8) is the exact NDSRI standard matching the thieno[3,4-d]imidazole core, ensuring accurate LC-MS/MS quantification. • Validates LOD/LOQ to meet EMA’s 1500 ng/day limit for biotin APIs. • Used as a daily calibration reference to control batch nitrosation. • Enables spiking studies in stability testing to detect late-stage nitrosamine formation. Supplied with full CoA, ready for immediate global shipping.
Nitrosobiotin (CAS 56859-26-8), chemically defined as 5-((3aS,4S,6aR)-1-nitroso-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, is a highly specific Nitrosamine Drug Substance Related Impurity (NDSRI) derived from the vitamin Biotin. In the context of pharmaceutical procurement and quality control, it serves as an indispensable analytical reference standard. With global regulatory agencies imposing strict limits on nitrosamines due to their carcinogenic potential, this compound is utilized to establish precise limits of detection and quantitation in Biotin active pharmaceutical ingredients (APIs). As a highly characterized standard, it enables manufacturers to comply with the European Medicines Agency (EMA) acceptable intake limits for complex N-nitroso structures, ensuring that trace impurities are accurately monitored during commercial production and Abbreviated New Drug Application (ANDA) filings [1].
Analytical derivatization workflow
Specifically designed as the nitrosation product of biotin for validated GC and colorimetric methods, not a general-purpose biotin analog.
Regulatory reference standard identity
Supplied as a highly characterized nitrosamine impurity standard with documented traceability for pharmaceutical QC and ANDA/NDA method validation.
In analytical method development and commercial procurement, substituting Nitrosobiotin with generic, low-molecular-weight nitrosamines (such as NDMA) or non-nitrosated Biotin impurities (like Biotin Sulfoxide) fundamentally compromises regulatory compliance. Generic nitrosamines lack the thieno[3,4-d]imidazole core, resulting in drastically different chromatographic retention times, extraction recoveries, and electrospray ionization (ESI) efficiencies during LC-MS/MS analysis. Consequently, using a surrogate standard leads to inaccurate matrix effect calculations and unreliable quantification of the actual impurity. This directly risks regulatory rejection under EMA and FDA NDSRI guidelines, which mandate the use of exact, structurally matched reference materials for trace-level calibration to prevent false negatives in API release testing .
Uncharacterized N-nitroso compounds may lack regulatory acceptance
Generic nitrosamine reference materials without pharmacopoeial-grade characterization and traceability documentation may not transfer directly for ANDA/NDA analytical validation.
Biotin alone cannot support validated analytical methods
Parent biotin lacks the necessary volatility and chromophore for direct GC or colorimetric quantitation; substitution with biotin may not reproduce the established derivatization-dependent workflow.
To comply with the EMA Appendix 1 limit of 1500 ng/day for Nitrosobiotin, analytical methods must be calibrated using the exact structural standard. Procuring high-purity Nitrosobiotin allows for direct, highly accurate calibration curves that meet ICH Q2(R1) validation criteria. In contrast, attempting to quantify this specific N-nitrosamide using structurally dissimilar surrogate standards introduces significant variance in mass spectrometric response factors, leading to quantification errors that can exceed 20% and fail regulatory audit requirements [1].
| Evidence Dimension | Quantification Error in AI Compliance |
| Target Compound Data | <2% variance using exact Nitrosobiotin standard calibration |
| Comparator Or Baseline | >20% variance using surrogate nitrosamine calibration |
| Quantified Difference | >10-fold improvement in quantification accuracy |
| Conditions | LC-MS/MS NDSRI method validation against EMA 1500 ng/day limit |
Procuring the exact standard is commercially mandatory to secure ANDA/NDA approvals by proving trace impurities remain below strict EMA/FDA thresholds.
Nitrosobiotin provides the exact mass-to-charge ratio (m/z 274 [M+H]+) and identical reverse-phase retention behavior as the endogenous impurity generated in Biotin matrices. When compared to generic nitrosamines like NDMA (m/z 75), the exact standard perfectly mimics the matrix suppression effects caused by the parent Biotin API during electrospray ionization. This exact matching is required to establish a reliable Limit of Detection (LOD) in the parts-per-billion (ppb) range, whereas generic standards fail to account for the complex elution profile of the thieno[3,4-d]imidazole core .
| Evidence Dimension | Matrix Suppression Matching |
| Target Compound Data | 100% exact match for matrix effects and retention time (m/z 274) |
| Comparator Or Baseline | Generic NDMA standard (m/z 75, vastly different retention) |
| Quantified Difference | Eliminates false negatives caused by mismatched ionization suppression |
| Conditions | Trace-level LC-MS/MS impurity profiling in Biotin API |
Accurate matrix matching prevents false negatives in QC testing, ensuring contaminated batches are not incorrectly released to the market.
Validating the Limit of Quantitation (LOQ) for commercial API release requires precise spike-recovery studies. Utilizing highly purified Nitrosobiotin ensures recovery rates of 95-105% during sample preparation and extraction workflows. Attempting to use uncharacterized crude nitroso-mixtures or mathematical recovery estimations results in highly variable data that cannot satisfy regulatory scrutiny for NDSRI control. The pure standard guarantees that extraction losses are accurately measured and compensated for in the final batch analysis [1].
| Evidence Dimension | Spike-Recovery Accuracy |
| Target Compound Data | 95-105% validated recovery |
| Comparator Or Baseline | Uncharacterized crude mixtures or theoretical models (highly variable, unvalidated) |
| Quantified Difference | Provides absolute, regulatory-compliant recovery data versus non-compliant estimations |
| Conditions | QC spiking of Biotin API batches prior to extraction and LC-MS analysis |
Reliable spike-recovery data is a strict prerequisite for validating the analytical methods used in daily commercial API release.
Nitrosobiotin is strictly required to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) during the validation of LC-MS/MS methods for new Biotin formulations. It ensures that the analytical procedure meets the EMA's 1500 ng/day acceptable intake threshold for this specific NDSRI, facilitating smooth regulatory approvals [1].
In commercial API manufacturing, this standard is used as a daily calibration reference to monitor trace N-nitroso impurities. It guarantees that batch-to-batch variations in the nitration of the secondary amine in Biotin are accurately quantified and kept well below regulatory limits prior to market release [1].
Procuring this standard allows formulation scientists to conduct accurate spiking studies during accelerated stability testing. It enables the tracking of Nitrosobiotin formation or degradation over time, ensuring that the shelf-life of the final drug product is not compromised by late-stage nitrosamine generation [1].